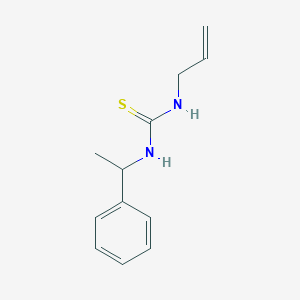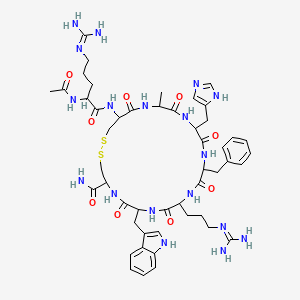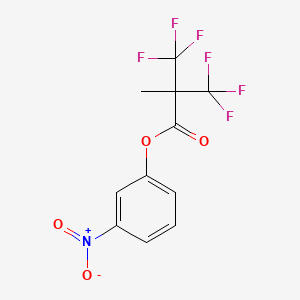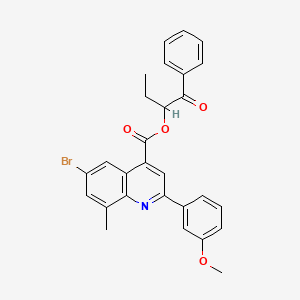
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Substituents: The 8-chloro and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced through esterification reactions using appropriate alcohols and acid catalysts.
Bromination: The 4-bromophenyl group can be introduced through bromination reactions using bromine or other brominating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate would depend on its specific interactions with molecular targets. Quinoline derivatives are known to interact with various enzymes, receptors, and other biomolecules, leading to diverse biological effects. The exact pathways and targets would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-4-carboxylate derivatives: Various derivatives with different substituents have been studied for their biological activities.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C25H17BrClNO3 |
|---|---|
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15-5-7-16(8-6-15)22-13-20(19-3-2-4-21(27)24(19)28-22)25(30)31-14-23(29)17-9-11-18(26)12-10-17/h2-13H,14H2,1H3 |
InChI-Schlüssel |
FWVVNEVEDGUOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469247.png)
![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)

![3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)



![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)

